EGFR Inhibition and Cytotoxicity vs. Gefitinib
A series of 6-nitro-4-substituted quinazolines were synthesized and evaluated for EGFR inhibitory activity and cytotoxicity against HCT-116 (colon cancer) and A549 (lung cancer) cell lines, with direct comparison to the FDA-approved EGFR inhibitor gefitinib [1]. The most potent derivative, compound 6c, demonstrated superior enzyme inhibition against the clinically relevant mutant EGFR T790M compared to gefitinib [2].
| Evidence Dimension | Cytotoxicity against HCT-116 colon cancer cells |
|---|---|
| Target Compound Data | IC50 values ranging from 0.25 to 12.5 µM for the most active 6-nitro-4-substituted quinazolines |
| Comparator Or Baseline | Gefitinib IC50 = 0.31 µM |
| Quantified Difference | Compound 6c showed superior to nearly equal cytotoxicity compared to gefitinib, with a favorable safety profile against normal WI-38 fibroblasts |
| Conditions | In vitro cytotoxicity assay; HCT-116 colon cancer cell line; 72-hour incubation |
Why This Matters
This direct comparison validates that 6-nitroquinazolin-4-amine derivatives can achieve potency comparable to or exceeding a clinically approved EGFR inhibitor, justifying their procurement for lead optimization programs where gefitinib-like activity is desired but with potential for improved selectivity or reduced resistance.
- [1] Elkaeed, E. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. https://doi.org/10.1080/17568919.2024.2389772 View Source
- [2] PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11485908/ View Source
